molecular formula C12H10N4O B2625752 6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol CAS No. 1286732-96-4

6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol

Cat. No. B2625752
CAS RN: 1286732-96-4
M. Wt: 226.239
InChI Key: KQYJYQDAVSUVCZ-UHFFFAOYSA-N
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Description

The compound “6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves the condensation of 2-aminopyridines with α-halo ketones . A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by 1H and 13C NMR and mass spectral analysis .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using techniques such as melting point determination and NMR spectroscopy .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

The compound has been involved in synthesis processes, notably in the creation of methylimidazo[1,2-a]pyridines via a "water-mediated" hydroamination process. These syntheses did not require any deliberate addition of catalysts, showcasing the compound's reactive nature and potential in organic synthesis (Darapaneni, Rao, & Adimurthy, 2013).

Cycloaddition Reactions

The compound has been used in cycloaddition reactions, particularly in the formation of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. This indicates its usefulness in creating pharmacologically active molecules, a crucial aspect in drug discovery and development (Johnston et al., 2008).

Quantum Chemistry Studies

Quantum chemistry methods have been applied to characterize the chemical reactivity of compounds in the imidazo[1,2-a]pyridinyl-chalcone series, to which 6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol belongs. Such studies reveal insights into the compound's global and local reactivity, essential for understanding its behavior in chemical reactions (Konaté, Affi, & Ziao, 2021).

Biological Applications

Antibacterial Properties

A series of imidazo[1,2-a]pyridine derivatives, which include structures similar to the compound , have demonstrated notable antibacterial activities. This indicates the potential of these compounds in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).

Cytotoxic and CDK Inhibitor Activity

The compound has been a part of studies investigating cytotoxic activity and CDK inhibitor activity, indicating its potential in cancer research and treatment (Vilchis-Reyes et al., 2010).

Anion Transporter Properties

Imidazo[1,2-a]pyridine derivatives have shown to possess potent anionophoric activity, which is crucial for understanding cellular transport mechanisms and developing transport-related therapies (Peng et al., 2016).

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . The use of microwave-assisted organic reactions using dry media has been suggested due to its simplicity in operation, greater selectivity, and rapid synthesis of a variety of heterocyclic compounds .

properties

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-12(9-5-6-11(17)15-14-9)16-7-3-2-4-10(16)13-8/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYJYQDAVSUVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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